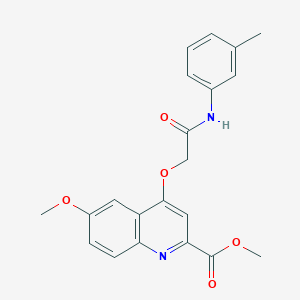
Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, also known as MMQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a synthetic compound that has been synthesized through a multi-step process, and its mechanism of action has been studied extensively in vitro and in vivo.
Aplicaciones Científicas De Investigación
Anticorrosive Material
Quinoline derivatives, including Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, are widely recognized for their effective anticorrosive properties. These compounds exhibit significant efficiency against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them invaluable in protecting metals from degradation, particularly in harsh environmental conditions or when exposed to corrosive chemicals (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The incorporation of quinoline and its derivatives into π-extended conjugated systems has proven to be of great value for creating novel optoelectronic materials. These materials are pivotal in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research indicates that quinoline derivatives, including this compound, contribute significantly to the advancement of optoelectronic applications, showcasing their versatility beyond medicinal use (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Research
Quinoline derivatives, such as this compound, have garnered attention in anticancer research due to their potential therapeutic benefits. These compounds have been explored for their ability to inhibit cancer cell growth and proliferation. The literature emphasizes the role of quinoline structures in the development of anticancer drugs, highlighting their significance in medicinal chemistry and drug discovery processes (Musioł, 2017).
Antioxidant Applications
Quinoline derivatives are also noted for their antioxidant properties, which are crucial in various industries, including food preservation and pharmaceuticals. These compounds, including this compound, can stabilize free radicals and prevent oxidative damage, thereby extending the shelf life of products and contributing to health benefits when used in dietary supplements (de Koning, 2002).
Propiedades
IUPAC Name |
methyl 6-methoxy-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13-5-4-6-14(9-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-8-7-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUQVPKAXLTHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
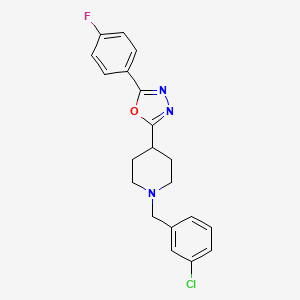
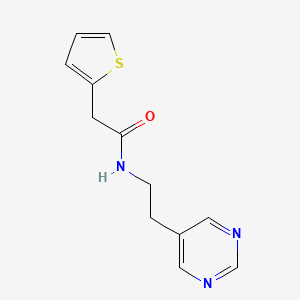
![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)
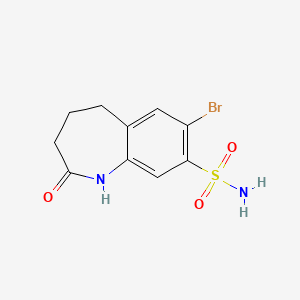
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)
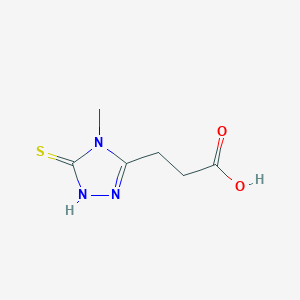
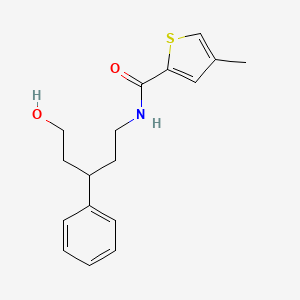
![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)
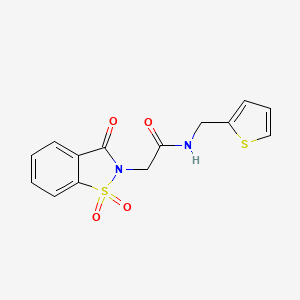

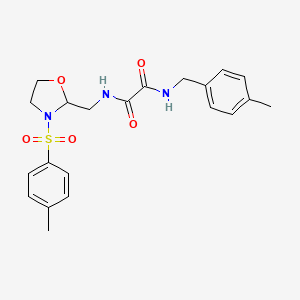
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)